Molecular Weight Increase of 34.45 g/mol vs. Non-Chlorinated Analog Alters Lipinski Compliance and Drug-Likeness Parameters
1-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-one has a molecular weight of 198.65 g/mol, which is 34.45 g/mol higher than the non-chlorinated analog 1-(2-(hydroxymethyl)phenyl)propan-2-one (164.20 g/mol) . This difference arises from the replacement of a hydrogen atom (1.01 g/mol) with a chlorine atom (35.45 g/mol). The increase in molecular weight contributes to a higher topological polar surface area and a lower calculated aqueous solubility, both of which impact oral bioavailability and permeability according to Lipinski's Rule of Five.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 198.65 g/mol |
| Comparator Or Baseline | 1-(2-(Hydroxymethyl)phenyl)propan-2-one: 164.20 g/mol |
| Quantified Difference | +34.45 g/mol |
| Conditions | Calculated from molecular formula; commercially available standards |
Why This Matters
Procurement for drug discovery programs requires precise molecular weight to calculate dosing, predict permeability, and avoid false positives in high-throughput screening; the 34.45 g/mol difference can shift compound properties across key drug-likeness thresholds.
